molecular formula C14H21N5O2 B2453828 Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate CAS No. 860783-94-4

Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate

Cat. No.: B2453828
CAS No.: 860783-94-4
M. Wt: 291.355
InChI Key: LJLFBADQMXEABL-UHFFFAOYSA-N
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Description

“Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate” is a compound with the linear formula C14H21N5O2 . It is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds, which have been identified as potential SARS-CoV-2 Main protease inhibitors .


Synthesis Analysis

The synthesis of similar compounds, 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, has been achieved through one-step procedures. These involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Scientific Research Applications

  • Synthesis and Structural Analysis : Studies have explored the synthesis and structural characterization of derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine ring, a component of the compound . For instance, Lahmidi et al. (2019) synthesized a novel derivative and characterized it using X-ray diffraction and spectroscopic techniques, providing insights into the molecular structure of such compounds (Lahmidi et al., 2019).

  • Antibacterial Activity : Certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have shown promising antibacterial activity. Lahmidi et al. (2019) evaluated the antibacterial efficacy of their synthesized compound against Gram-positive and Gram-negative bacterial strains, indicating potential applications in antimicrobial therapies (Lahmidi et al., 2019).

  • Influenza Virus Inhibition : Research by Massari et al. (2017) focused on the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. They found that certain compounds exhibited the ability to inhibit influenza virus RNA polymerase, highlighting potential antiviral properties (Massari et al., 2017).

  • Cancer Treatment Potential : A study by Sert et al. (2020) on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a related compound, included molecular docking analyses which suggested its potential as an inhibitor for cancer treatment (Sert et al., 2020).

  • Diverse Synthetic Applications : The acid-catalyzed condensation of 2-amino-substituted [1,2,4]triazolo[1,5-a]pyrimidines with various compounds has been explored for synthesizing polycyclic derivatives, indicating a broad scope for chemical synthesis and potential drug development (Pyatakov et al., 2015).

Future Directions

The future directions for research on “Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate” and related compounds could involve further exploration of their potential as SARS-CoV-2 Main protease inhibitors . Additionally, the development of more efficient synthesis methods could be a valuable area of study .

Properties

IUPAC Name

methyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-3-4-5-6-7-10(12(20)21-2)11-8-9-16-14-17-13(15)18-19(11)14/h8-10H,3-7H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLFBADQMXEABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C1=CC=NC2=NC(=NN12)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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